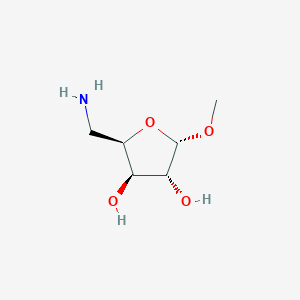
(2R,3R,4R,5S)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4R,5S)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol: 2-amino-5-methoxytetrahydrofuran-3,4-diol , is a fascinating compound with a complex structure. Let’s break it down:
-
Chirality: : The compound contains four asymmetric carbon atoms (2R, 3R, 4R, and 5S), making it chiral. This means it exists in different enantiomeric forms.
-
Functional Groups
Aminomethyl Group: The amino group (NH₂) is attached to the second carbon atom.
Methoxy Group: The methoxy group (OCH₃) is attached to the fifth carbon atom.
Tetrahydrofuran Ring: The compound features a tetrahydrofuran ring, which consists of four carbon atoms and one oxygen atom.
Métodos De Preparación
Synthetic Routes:
Enantiospecific Synthesis: Researchers have achieved enantiospecific syntheses of this compound from D-glucuronolactone.
Reaction Conditions:
- Specific reaction conditions depend on the synthetic route chosen. These may involve protecting groups, stereoselective reductions, and cyclization reactions.
Industrial Production:
- While industrial-scale production details are scarce, the compound’s synthesis likely involves efficient and scalable methods.
Análisis De Reacciones Químicas
Reactivity:
Oxidation: The hydroxyl groups can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group or other functional groups is possible.
Substitution: The amino group can participate in substitution reactions.
Common Reagents:
Hydrogenation Catalysts: Used for reduction.
Oxidizing Agents: Employed for oxidation.
Acidic or Basic Conditions: Facilitate cyclization reactions.
Major Products:
- Reduction of the carbonyl group yields the corresponding diol.
- Oxidation may lead to various functionalized derivatives.
Aplicaciones Científicas De Investigación
Medicine: Investigated for potential pharmaceutical applications due to its unique structure.
Chemical Biology: Used as a building block in synthetic chemistry.
Industry: May find applications in materials science or drug development.
Mecanismo De Acción
Targets: The compound likely interacts with specific receptors or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparación Con Compuestos Similares
Uniqueness: Its combination of amino, methoxy, and tetrahydrofuran moieties sets it apart.
Similar Compounds: Explore related compounds like tetrahydrofuran derivatives and amino sugars.
Propiedades
Fórmula molecular |
C6H13NO4 |
|---|---|
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
(2R,3R,4R,5S)-2-(aminomethyl)-5-methoxyoxolane-3,4-diol |
InChI |
InChI=1S/C6H13NO4/c1-10-6-5(9)4(8)3(2-7)11-6/h3-6,8-9H,2,7H2,1H3/t3-,4+,5-,6+/m1/s1 |
Clave InChI |
ODOKPZPCULYXKR-MOJAZDJTSA-N |
SMILES isomérico |
CO[C@@H]1[C@@H]([C@H]([C@H](O1)CN)O)O |
SMILES canónico |
COC1C(C(C(O1)CN)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


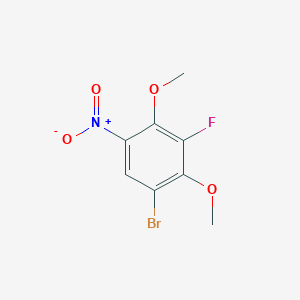

![tert-Butyl N-[3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate](/img/structure/B12863846.png)
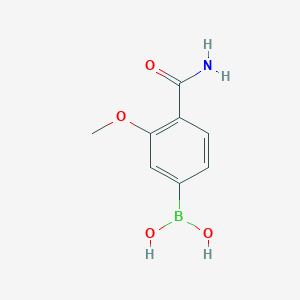
![N-((2R)-7-Azabicyclo[2.2.1]heptan-2-yl)furan-2-carboxamide](/img/structure/B12863861.png)
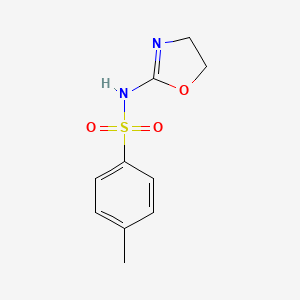
![1-{5-[4-(Methylsulfonyl)phenyl]-2-thienyl}ethanone](/img/structure/B12863871.png)

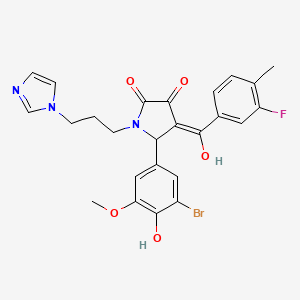

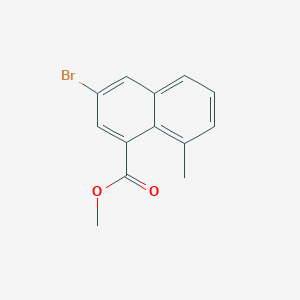
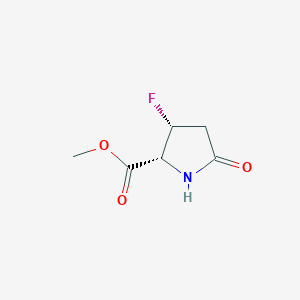
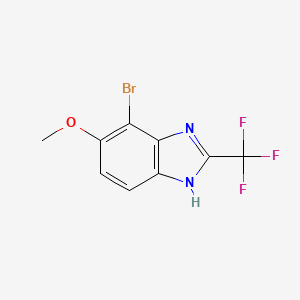
![2,6-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12863915.png)
